molecular formula C8H9NS B1681303 Thioacetanilide CAS No. 637-53-6

Thioacetanilide

Cat. No. B1681303
CAS RN: 637-53-6
M. Wt: 151.23 g/mol
InChI Key: MWCGLTCRJJFXKR-UHFFFAOYSA-N
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Description

Thioacetanilide is a chemical compound that is used in various applications, including as a laboratory reagent . It is also used in the synthesis of other compounds .


Synthesis Analysis

Thioacetanilide can be synthesized through various methods. For instance, a series of thioacetanilide derivatives were synthesized and characterized in a study . Another study utilized thioacetanilides in the synthesis of new 4-(4-acetamidophenylazo)thiophene scaffolds .


Chemical Reactions Analysis

Thioacetanilide undergoes various chemical reactions. For example, it can form complexes with VO(II), as demonstrated in a study . Another study showed that 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides underwent reaction with various alpha-halogenated reagents to afford the corresponding thiophene derivatives .

Scientific Research Applications

Synthesis of Novel Scaffolds

Thioacetanilide is utilized in the synthesis of new chemical scaffolds. A study by Abdel‐Latif et al. (2018) explored the creation of novel heterocyclic scaffolds containing the acetanilide moiety from thioacetanilides. These scaffolds were synthesized through reactions with various alpha-halogenated reagents, leading to the production of thiophene derivatives. Additionally, these scaffolds displayed significant antioxidant activities (Abdel‐Latif et al., 2018).

Conformational Analysis

Research by Lezama and Robles (2021) investigated the conformational properties of meta substituted thioacetanilide derivatives. The study highlighted how the presence of a functional group as a substituent in the aromatic ring adds conformational complexity. This research utilized various spectroscopic methods and quantum chemical calculations to characterize these compounds (Lezama & Robles, 2021).

Development of Antiviral Agents

Thioacetanilide derivatives have been investigated for their potential in treating viral infections. Zhan et al. (2008) designed a series of 1,2,3-thiadiazole thioacetanilide (TTA) derivatives and evaluated them for anti-HIV activities. Some of these derivatives showed high efficacy in inhibiting HIV-1 replication at nanomolar concentrations (Zhan et al., 2008).

Development of Cancer Therapeutics

A study by Saad et al. (2019) involved the synthesis of thioacetanilide derivatives and their corresponding VO(II) complexes. These compounds were subjected to various analytical, spectral, and computational techniques. The study also included a molecular docking study focused on the inhibition of proteins related to breast and liver cancer cells, indicating promising antitumor activity for some derivatives (Saad et al., 2019).

Synthesis of Indole Derivatives

Hassaneen and Pagni (2010) reported the use of thioacetanilide as a key intermediate in the synthesis of various indole derivatives, including 1,3,4-thiadiazole, thiophene, thiazolidin-4-one, thiazole, and benzothiazole derivatives. The synthesis of these compounds expands the applications of thioacetanilide in medicinal chemistry (Hassaneen & Pagni, 2010).

Safety And Hazards

Thioacetanilide is harmful in contact with skin or if inhaled . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

While specific future directions for Thioacetanilide were not found in the search results, it’s worth noting that the field of drug conjugates, which includes compounds like Thioacetanilide, continues to advance with the application of new technologies .

properties

IUPAC Name

N-phenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGLTCRJJFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060920
Record name Thioacetanilide
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Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Thioacetanilide

CAS RN

637-53-6
Record name N-Phenylethanethioamide
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Record name Thioacetanilide
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Record name Thioacetanilide
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Record name Ethanethioamide, N-phenyl-
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Record name Thioacetanilide
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Record name Thioacetanilide
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Record name THIOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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